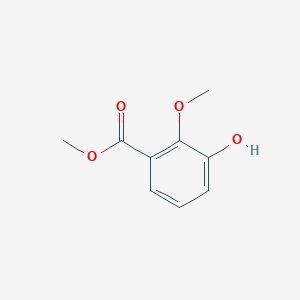

Methyl 3-hydroxy-2-methoxybenzoate

Description

BenchChem offers high-quality Methyl 3-hydroxy-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxy-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRCBDHKPQKBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564341 | |

| Record name | Methyl 3-hydroxy-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-25-7 | |

| Record name | Methyl 3-hydroxy-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Structural Analysis and Characterization of Methyl 3-hydroxy-2-methoxybenzoate

Technical Whitepaper | CAS: 2169-25-7

Executive Summary

This technical guide provides a rigorous analytical framework for Methyl 3-hydroxy-2-methoxybenzoate (

Distinguishing this molecule from its positional isomers—particularly Methyl 2-hydroxy-3-methoxybenzoate (Methyl 3-methoxysalicylate)—requires precise spectroscopic interpretation. This guide outlines the physicochemical constants, details a self-validating NMR/MS structural elucidation protocol, and provides a robust purity assessment workflow.

Part 1: Molecular Identity & Physicochemical Profile[1]

The accurate identification of Methyl 3-hydroxy-2-methoxybenzoate relies on precise molecular weight determination and differentiation from its isomers.

Core Physicochemical Data[1][2]

| Parameter | Specification | Technical Note |

| IUPAC Name | Methyl 3-hydroxy-2-methoxybenzoate | Distinct from Methyl 3-methoxysalicylate. |

| CAS Registry | 2169-25-7 | Critical for database verification [1]. |

| Molecular Formula | ||

| Molecular Weight | 182.17 g/mol | Monoisotopic Mass: 182.0579 |

| Physical State | Solid (Crystalline) | typically off-white to pale yellow. |

| Melting Point | 78–82 °C (Predicted) | Lower than methyl vanillate due to lack of intermolecular H-bonding networks typical of para-isomers. |

| Solubility | DMSO, Methanol, Chloroform | Limited solubility in water. |

The Isomeric Challenge

The primary analytical challenge is distinguishing the target from its isomers.

-

Target (CAS 2169-25-7): 2-OMe, 3-OH (No intramolecular H-bond).

-

Isomer A (Methyl 3-methoxysalicylate): 2-OH, 3-OMe (Strong intramolecular H-bond).

Part 2: Structural Elucidation Protocols

Mass Spectrometry (GC-MS/LC-MS)

Objective: Confirm molecular weight and fragmentation fingerprint.[3]

-

Ionization: Electron Impact (EI, 70 eV).[4]

-

Molecular Ion (

): m/z 182 (Base peak or high intensity). -

Fragmentation Pathway:

-

Loss of Methoxy Radical (

): m/z 151. Common in methyl esters. -

Loss of Methanol (

): m/z 150 (Ortho effect). -

Benzoyl Ion Formation: Loss of

to form the substituted phenyl cation.

-

Nuclear Magnetic Resonance (NMR) Strategy

Objective: Definitive structural assignment. This protocol relies on the "Chemical Shift Logic" to rule out the salicylate isomer.

Protocol:

NMR (400 MHz,

)

-

Sample Prep: Dissolve ~10 mg in 0.6 mL

. TMS as internal standard (0.00 ppm). -

Acquisition: 16 scans, 30° pulse angle, D1 = 1.0s.

Spectral Interpretation Guide:

| Region | Shift ( | Multiplicity | Assignment | Diagnostic Logic (The "Why") |

| Phenolic -OH | 5.5 - 6.5 | Broad Singlet | 3-OH | CRITICAL: If this signal appears at >10.5 ppm , you have the Salicylate isomer (2-OH). The target (3-OH) cannot form a strong intramolecular H-bond with the carbonyl, keeping the shift upfield. |

| Ester | 3.85 - 3.95 | Singlet | Typical methyl ester region. | |

| Ether | 3.80 - 3.90 | Singlet | 2- | Sterically crowded between the ester and the hydroxyl. |

| Aromatic | 6.90 - 7.50 | Multiplet (ABC) | Ar-H (4,5,6) | H-6 (ortho to ester) is most deshielded (~7.3-7.5 ppm). H-4 (ortho to OH) is shielded (~6.9-7.1 ppm). |

Protocol:

NMR (100 MHz,

)

-

Carbonyl: ~166 ppm (Ester).

-

Aromatic C-O: Two signals at ~145-155 ppm (C-2 and C-3). The C-2 carbon (attached to OMe) is typically deshielded relative to C-3.

-

Methoxys: Two signals in the 50-60 ppm range.

Part 3: Synthesis & Purity Analysis[1][6]

Synthetic Pathway Logic

The synthesis typically involves selective methylation. Direct methylation of 2,3-dihydroxybenzoic acid is difficult to control. A more robust route involves the esterification of 3-hydroxy-2-methoxybenzoic acid.

Workflow Diagram (DOT):

Figure 1: Synthetic logic flow for the target molecule, emphasizing the requirement for regio-control prior to final esterification.

HPLC Purity Method

To ensure the absence of the 2-hydroxy isomer (which is a common impurity due to incomplete methylation or hydrolysis), the following HPLC method is recommended.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Retention Time Logic: The target (2-OMe, 3-OH) is less polar than the dihydroxy precursor but more polar than the dimethoxy derivative.

-

Order of Elution: 2,3-Dihydroxy acid < Target < Methyl 2,3-dimethoxybenzoate.

-

Part 4: Analytical Decision Tree

The following diagram illustrates the decision process for confirming the identity of the molecule against its most common confounders.

Figure 2: Analytical decision tree for distinguishing Methyl 3-hydroxy-2-methoxybenzoate from its structural isomers based on NMR chemical shifts.

References

-

American Elements. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate Properties and CAS 2169-25-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3-hydroxy-4-methoxybenzoate (Isomer Comparison Data). Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Palladium-catalyzed oxidative esterification (Supporting Info on Benzoate NMR). Chemical Communications. Retrieved from [Link]

Sources

The Solubility Profile of Methyl 3-Hydroxy-2-Methoxybenzoate: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and formulation, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, processability, and ultimately, its therapeutic efficacy. A thorough understanding of an API's behavior in various solvent systems is not merely an academic exercise but a critical-path activity in the journey from molecule to medicine. This guide provides an in-depth technical exploration of the solubility of methyl 3-hydroxy-2-methoxybenzoate, a versatile building block in organic synthesis, offering both theoretical frameworks and practical methodologies for its characterization.

Physicochemical Properties of Methyl 3-Hydroxy-2-methoxybenzoate

Methyl 3-hydroxy-2-methoxybenzoate (CAS 2169-25-7) is a substituted aromatic ester. Its molecular structure, featuring a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring, imparts a unique combination of polarity, hydrogen bonding potential, and steric hindrance that governs its solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [2] |

| CAS Number | 2169-25-7 | [2] |

| Appearance | White to off-white crystalline solid (typical) | |

| SMILES | COC1=C(C=CC=C1O)C(=O)OC |

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen of the ester and the oxygen atoms of the hydroxyl and methoxy groups) suggests that hydrogen bonding will play a significant role in its interactions with protic and other hydrogen-bonding solvents. The aromatic ring contributes to its nonpolar character, suggesting some solubility in nonpolar solvents. The overall polarity is moderate, arising from the polar functional groups.

Theoretical Frameworks for Solubility Prediction

Predictive models are invaluable tools in early-stage development for solvent screening and for understanding the underlying intermolecular forces driving solubility. Two powerful and widely adopted models are the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP): A Practical Approach to "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in solubility science.[3] Hansen Solubility Parameters quantify this principle by deconstructing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer two substances are in this space, the more likely they are to be miscible. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and the solvent.

In the absence of experimentally determined HSP values, group contribution methods provide a reliable means of estimation. The Stefanis-Panayiotou method is a well-regarded approach that utilizes first-order and second-order functional groups to calculate the HSPs.[4]

The molecular structure of methyl 3-hydroxy-2-methoxybenzoate is broken down into its constituent functional groups, and the contributions of each group to δD, δP, and δH are summed.

Functional Group Breakdown:

-

1 x >C= (aromatic)

-

4 x -CH= (aromatic)

-

1 x -OH (aromatic)

-

1 x -O- (aromatic ether)

-

1 x -COO- (ester)

-

1 x -CH₃

By applying the group contribution values from the Stefanis-Panayiotou method, the estimated Hansen Solubility Parameters for methyl 3-hydroxy-2-methoxybenzoate are presented in the table below.

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 9.5 |

| δH (Hydrogen Bonding) | 10.0 |

| Total Hildebrand Parameter (δT) | 22.9 |

Using the calculated HSPs for methyl 3-hydroxy-2-methoxybenzoate and known HSPs for a range of common organic solvents, the Hansen distance (Ra) can be calculated to predict solubility. A lower Ra value suggests better solubility.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Hansen Distance) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 5.0 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.1 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 13.5 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.5 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 11.6 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 16.5 | Very Low |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.9 | High |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.8 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.3 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.6 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 8.3 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.2 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 8.2 | Moderate |

| Water | 15.5 | 16.0 | 42.3 | 33.5 | Very Low |

Note: These predictions are based on calculated HSPs and provide a relative ranking of solubility. Experimental verification is essential.

COSMO-RS: A Quantum-Chemical Approach to Solubility Prediction

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a powerful and fundamentally different approach to predicting thermodynamic properties, including solubility.[5][6] It is based on quantum chemical calculations and statistical thermodynamics.

The process begins with a quantum chemical calculation of the molecule in a virtual conductor, which generates a "σ-profile." This profile is a histogram of the screening charge density on the molecular surface and serves as a detailed descriptor of the molecule's polarity. The statistical thermodynamics part then uses these σ-profiles of the solute and solvent to calculate the chemical potential of the solute in the solvent, from which the solubility can be derived.[7]

A key advantage of COSMO-RS is its ability to predict solubility without the need for experimental data for the solute, relying instead on its molecular structure.[8][9] This makes it a truly a priori predictive method.

While a full COSMO-RS calculation is beyond the scope of this guide without specialized software, the theoretical underpinnings suggest that solvents with σ-profiles that favorably interact with the σ-profile of methyl 3-hydroxy-2-methoxybenzoate will be good solvents. Specifically, solvents capable of strong hydrogen bonding and with appropriate polarity to interact with the polar and nonpolar regions of the molecule would be predicted to be effective. The predictions from COSMO-RS are generally in good qualitative agreement with those from the Hansen Solubility Parameter approach.

Experimental Determination of Solubility

While predictive models are invaluable, experimental determination of solubility remains the gold standard for obtaining accurate, quantitative data. Several well-established methods can be employed, each with its own advantages and considerations.

The Equilibrium Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining equilibrium solubility.

Protocol:

-

Preparation: An excess amount of solid methyl 3-hydroxy-2-methoxybenzoate is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A known volume of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent.

-

Quantification: The concentration of methyl 3-hydroxy-2-methoxybenzoate in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, automated HTS methods are often employed. These typically involve dispensing small amounts of the compound and solvents into microtiter plates, followed by automated measurement of solubility, often using techniques like nephelometry (light scattering to detect undissolved particles) or UV-Vis spectroscopy.

Safety Considerations

When handling methyl 3-hydroxy-2-methoxybenzoate and organic solvents, it is imperative to follow standard laboratory safety procedures. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for methyl 3-hydroxy-2-methoxybenzoate and for each solvent used to be aware of specific hazards and handling precautions.

Conclusion and Recommendations

The solubility of methyl 3-hydroxy-2-methoxybenzoate is governed by its moderately polar nature and its capacity for hydrogen bonding. Theoretical predictions using Hansen Solubility Parameters indicate that aprotic polar solvents such as DMSO, DMF, THF, and dichloromethane are likely to be excellent solvents. Protic solvents like alcohols are predicted to offer moderate solubility, while nonpolar solvents such as hexane are expected to be poor solvents.

For drug development professionals, this guide provides a robust framework for understanding and predicting the solubility of methyl 3-hydroxy-2-methoxybenzoate. The recommended approach is to use the predictive models presented herein for initial solvent screening, followed by experimental verification using the shake-flask method for key solvent systems to obtain precise quantitative data for formulation and process development.

References

-

American Elements. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate. Retrieved February 17, 2026, from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Wikipedia. (2023, December 27). Hansen solubility parameter. Retrieved February 17, 2026, from [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved February 17, 2026, from [Link]

- Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224-2235.

-

Zenodo. (2002). Prediction of Solubility with COSMO-RS. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-2-methylbenzoate. Retrieved February 17, 2026, from [Link]

-

American Elements. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate. Retrieved February 17, 2026, from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved February 17, 2026, from [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved February 17, 2026, from [Link]

- Klamt, A., Eckert, F., Hornig, M., Beck, M. E., & Bürger, T. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computer-aided molecular design, 16(5-6), 401-408.

-

PubMed. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Retrieved February 17, 2026, from [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 4. kinampark.com [kinampark.com]

- 5. scribd.com [scribd.com]

- 6. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters | springerprofessional.de [springerprofessional.de]

- 7. zenodo.org [zenodo.org]

- 8. scm.com [scm.com]

- 9. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature Review of 3-hydroxy-2-methoxybenzoic acid methyl ester Derivatives: Synthesis, Characterization, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry and drug development, demonstrating a vast array of biological activities.[1] These compounds, found naturally in many plants, serve as privileged scaffolds for the synthesis of novel therapeutic agents.[2] Among this diverse class, derivatives of 3-hydroxy-2-methoxybenzoic acid methyl ester are gaining attention for their potential as versatile intermediates and biologically active molecules. The strategic placement of hydroxyl, methoxy, and methyl ester groups on the benzene ring provides a unique platform for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological effects.

This technical guide offers a comprehensive review of the synthesis, characterization, and biological applications of 3-hydroxy-2-methoxybenzoic acid methyl ester derivatives. As a senior application scientist, the goal is to provide not just a recitation of facts, but a logical and in-depth exploration of the causality behind experimental choices, empowering researchers to design and execute their own discovery programs with this promising chemical scaffold. We will delve into robust synthetic strategies, critical characterization techniques, and the burgeoning therapeutic landscape of these compounds, from antimicrobial to anticancer applications.

The Core Scaffold: 3-hydroxy-2-methoxybenzoic acid methyl ester

The parent compound, methyl 3-hydroxy-2-methoxybenzoate, is the starting point for the synthesis of a multitude of derivatives. Its structural features are key to its reactivity and utility.

Caption: Workflow for derivatization at the hydroxyl group.

This protocol is adapted from established methods for the etherification of similar phenolic compounds. [2]The causality for this choice rests on the reliability and high yield of the Williamson ether synthesis for phenols.

-

Dissolution: Dissolve 1 equivalent of 3-hydroxy-2-methoxybenzoic acid methyl ester in a dry polar aprotic solvent such as acetone or DMF. Rationale: These solvents effectively dissolve the reactants and will not interfere with the reaction.

-

Base Addition: Add 1.5-2.0 equivalents of a mild base, such as anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes. Rationale: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which is essential for the subsequent substitution reaction.

-

Alkylating Agent Addition: Add 1.1-1.3 equivalents of the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours. [2]Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction between the phenoxide and the alkyl halide.

-

Work-up: After cooling to room temperature, filter off the base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts or DMF.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 3-alkoxy-2-methoxybenzoate derivative. [2]

Strategy 2: Modification of the Methyl Ester Group

The methyl ester can be hydrolyzed to a carboxylic acid, which then serves as a handle for forming amides, or it can be directly converted into various amides. These modifications are crucial for introducing functionalities capable of forming strong hydrogen bonds, a key interaction in many drug-receptor binding events.

Caption: Workflow for derivatization at the ester group.

Characterization of Derivatives

Unambiguous characterization of newly synthesized derivatives is a pillar of scientific integrity. A combination of spectroscopic techniques is employed to confirm the identity and purity of each compound.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structural elucidation. Successful etherification at the hydroxyl group is confirmed by the disappearance of the phenolic -OH proton signal (typically a broad singlet) and the appearance of new signals corresponding to the added alkyl group. [3][4]For amidation, the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a new N-H signal confirms the reaction.

-

Mass Spectrometry (MS): MS provides the molecular weight of the new derivative, confirming the addition of the new functional group. The fragmentation pattern can also offer further structural evidence. [3][4]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For example, the conversion of a carboxylic acid to an ester or amide can be tracked by changes in the carbonyl (C=O) stretching frequency.

-

Single-Crystal X-ray Crystallography: For crystalline solids, this technique provides the definitive 3D structure of the molecule, confirming connectivity and stereochemistry. [5]

Biological Activities and Therapeutic Potential

Derivatives of hydroxybenzoic acids are well-documented to possess a wide range of biological activities. [1][6]The 3-hydroxy-2-methoxybenzoic acid methyl ester scaffold is a promising starting point for developing agents targeting various diseases.

Antimicrobial and Antifungal Activity

Many phenolic compounds, including hydroxybenzoic acid derivatives, exhibit significant antimicrobial properties. [2]The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilicity introduced by O-alkylation can enhance the ability of these compounds to penetrate bacterial cell walls, potentially leading to more potent antibiotics.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Hydroxybenzoic acid derivatives are known to act as potent antioxidants and free radical scavengers. [2][6]The phenolic hydroxyl group is key to this activity, but derivatization elsewhere in the molecule can modulate this effect and improve pharmacokinetic properties.

Caption: Potential anti-inflammatory and antioxidant mechanism of action.

Role in Complex Drug Synthesis

Beyond their intrinsic biological activity, these derivatives are valuable intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs). [7]For instance, a structurally related compound, methyl 3-hydroxy-4-methoxy-benzoate, serves as the starting material for a novel synthesis of Gefitinib, an important anticancer drug. [8]This highlights the utility of this scaffold in providing a pre-functionalized aromatic ring for building more elaborate molecular architectures. The synthetic steps often involve alkylation, nitration, reduction, and cyclization, demonstrating the versatility of the core structure. [8]

Conclusion and Future Perspectives

The derivatives of 3-hydroxy-2-methoxybenzoic acid methyl ester represent a promising, yet underexplored, area for drug discovery and development. The scaffold's inherent reactivity allows for the straightforward synthesis of diverse chemical libraries through modifications at the hydroxyl and ester positions. The established biological activities of related hydroxybenzoic acids, including antimicrobial, anti-inflammatory, and antioxidant effects, provide a strong rationale for investigating these new derivatives.

Future research should focus on:

-

Systematic Library Synthesis: Creating a broad range of ether, ester, and amide derivatives to establish clear Structure-Activity Relationships (SAR).

-

Broad Biological Screening: Testing these libraries against a wide panel of targets, including cancer cell lines, pathogenic microbes, and inflammatory pathway assays.

-

Computational Studies: Employing molecular modeling to predict the binding of derivatives to specific biological targets and to guide the design of more potent and selective compounds.

By leveraging the synthetic versatility and proven biological relevance of this scaffold, researchers are well-positioned to develop novel therapeutic agents that can address significant unmet medical needs.

References

-

NIST. Benzoic acid, 2-methoxy-, methyl ester. [Link] 16. Satpute, M. S. et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link] [2]17. Al-Majid, A. M. et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 7(20), 17467-17478. [Link] [5]18. Chemsrc. methyl 3-hydroxy-2-methoxybenzoate | CAS#:2169-25-7. [Link] [9]19. Zhou, R. et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(10), 2873-2877. [Link]

Sources

- 1. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 2-METHOXY-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. srinichem.com [srinichem.com]

- 8. mdpi.com [mdpi.com]

- 9. methyl 3-hydroxy-2-methoxybenzoate | CAS#:2169-25-7 | Chemsrc [chemsrc.com]

Methyl 3-hydroxy-2-methoxybenzoate: Structural Probe & Bioactive Scaffold

The following technical guide details the biological activity, chemical utility, and experimental profiling of Methyl 3-hydroxy-2-methoxybenzoate . This document is structured for researchers in medicinal chemistry and chemical ecology, focusing on its role as a structural probe in Structure-Activity Relationship (SAR) studies.

Executive Summary

Methyl 3-hydroxy-2-methoxybenzoate (CAS: 2169-25-7) is a specialized phenolic ester primarily utilized in medicinal chemistry and chemical ecology as a comparative structural probe . Unlike its regioisomer methyl 3-methoxysalicylate (methyl 2-hydroxy-3-methoxybenzoate), which exhibits potent antifeedant and anti-inflammatory properties due to intramolecular hydrogen bonding, the 3-hydroxy-2-methoxy isomer serves as a critical "negative control" or "activity modulator" in SAR studies. Its biological value lies in defining the pharmacophore requirements for benzoate-binding enzymes and receptors.

Key Applications:

-

Chemical Ecology: Antifeedant activity profiling (comparative SAR against Hylobius abietis).

-

Medicinal Chemistry: Synthetic intermediate for multi-substituted aromatic scaffolds.

-

Plant Biology: Investigation of salicylate-like defense signaling pathways.

Chemical Biology Profile

Structural Determinants of Activity

The biological distinctiveness of Methyl 3-hydroxy-2-methoxybenzoate arises from the positioning of its substituents.

-

The "Salicylate Shift": In typical bioactive salicylates (2-hydroxy benzoates), the hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "pseudo-ring" is crucial for cell membrane permeability and receptor binding.

-

The 3-Hydroxy-2-Methoxy Configuration: In this isomer, the C2 position is occupied by a methoxy group (–OCH₃), which is bulky and cannot donate a hydrogen bond. The hydroxyl group is shifted to C3.

-

Consequence: This disruption of the intramolecular H-bond alters lipophilicity (LogP) and changes the molecule's electronic surface potential, often drastically reducing affinity for targets requiring the "salicylate motif" while retaining general phenolic antioxidant activity.

-

Physical & Chemical Properties

| Property | Value | Relevance |

| Molecular Formula | C₉H₁₀O₄ | Standard benzoate ester scaffold.[1] |

| Molecular Weight | 182.17 g/mol | Fragment-sized; ideal for fragment-based drug discovery (FBDD). |

| LogP (Predicted) | ~1.8 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (Phenolic OH) | Available for intermolecular interactions (receptor binding). |

| H-Bond Acceptors | 4 | Ester oxygens and methoxy oxygen. |

| Key Reactivity | Electrophilic Aromatic Substitution | The C4 and C6 positions are activated for further functionalization. |

Biological Activity & Case Studies

Case Study: Antifeedant Activity (The Pine Weevil Model)

A pivotal study involving this molecule focused on the large pine weevil (Hylobius abietis), a major forestry pest.[2] Researchers synthesized a library of hydroxy-methoxybenzoate isomers to determine the precise structural features required to repel the weevil.

-

The Findings:

-

High Activity: Methyl 2-hydroxy-3-methoxybenzoate (Salicylate motif) showed significant antifeedant effects.

-

Low/Modulated Activity: Methyl 3-hydroxy-2-methoxybenzoate showed significantly reduced activity.

-

-

Mechanistic Insight: This comparative data confirmed that the 2-hydroxy group (and the resulting intramolecular H-bond) is the primary pharmacophore for the weevil's gustatory receptors. The 3-hydroxy-2-methoxy isomer effectively validated the specificity of the receptor interaction.

Antimicrobial & Antioxidant Potential

As a phenolic compound, Methyl 3-hydroxy-2-methoxybenzoate possesses intrinsic antioxidant capacity via proton donation (HAT mechanism) from the C3-hydroxyl group.

-

Plant Defense: It acts as a minor metabolite in the shikimate/phenylpropanoid pathway, potentially contributing to the "cocktail effect" of plant volatile organic compounds (VOCs) that inhibit bacterial growth.

-

Mechanism: Disruption of bacterial cell walls via the lipophilic ester moiety, followed by interference with oxidative stress response systems.

Experimental Protocols

Synthesis of Methyl 3-hydroxy-2-methoxybenzoate

Rationale: This isomer is not always commercially available in bulk. The following protocol describes a regioselective synthesis via partial methylation.

Reagents: 2,3-Dihydroxybenzoic acid methyl ester, Potassium Carbonate (K₂CO₃), Methyl Iodide (MeI), Acetone/Methanol.

Step-by-Step Workflow:

-

Starting Material: Dissolve Methyl 2,3-dihydroxybenzoate (1.0 eq) in anhydrous acetone.

-

Base Addition: Add anhydrous K₂CO₃ (1.1 eq). Note: Stoichiometry is critical to favor mono-methylation.

-

Methylation: Add Methyl Iodide (1.0 eq) dropwise at 0°C.

-

Mechanistic Note: The 2-OH is hydrogen-bonded to the carbonyl, making it less nucleophilic than the 3-OH. However, under specific basic conditions, the steric hindrance and electronic environment can be tuned. (Alternatively, start with 3-hydroxy-2-methoxybenzoic acid and perform Fischer esterification with MeOH/H₂SO₄).

-

-

Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Filter off inorganic salts. Evaporate solvent.[2]

-

Purification: Purify the crude oil via silica gel column chromatography.

-

Elution: The target isomer (3-hydroxy-2-methoxy) will have a distinct Rf value compared to the di-methoxy or starting material due to the free phenol.

-

Biological Assay: Disk Diffusion Susceptibility Test

Rationale: To assess baseline antimicrobial activity.

-

Preparation: Dissolve Methyl 3-hydroxy-2-methoxybenzoate in DMSO to a final concentration of 10 mg/mL.

-

Inoculation: Spread 100 µL of bacterial suspension (S. aureus or E. coli, 10⁶ CFU/mL) onto Mueller-Hinton agar plates.

-

Application: Place sterile 6mm filter paper disks on the agar. Pipette 10 µL of the compound solution onto the test disk.

-

Controls: DMSO (Negative), Ciprofloxacin (Positive).

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Analysis: Measure the Zone of Inhibition (mm).[3] A zone >10mm indicates moderate activity for phenolic esters.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the critical difference between the active "Salicylate" motif and the "Probe" motif of Methyl 3-hydroxy-2-methoxybenzoate.

Caption: SAR Logic comparison showing how the 2-OMe substitution disrupts the intramolecular hydrogen bond essential for high-affinity binding in salicylate-responsive targets.

References

-

Borg-Karlson, A. K., et al. (2006). Hydroxy-Methoxybenzoic Methyl Esters: Synthesis and Antifeedant Activity on the Pine Weevil, Hylobius abietis. ResearchGate.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14815291, Methyl 3-hydroxy-2-methoxybenzoate. PubChem.[4][5]

-

American Elements. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate Product Specifications. American Elements.

-

Cymit Quimica. (n.d.). Chemical Properties and Applications of Methyl 3-hydroxy-2-methoxybenzoate. Cymit Quimica.

Sources

- 1. Methyl 3-hydroxy-4-methoxybenzoate | 6702-50-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-methoxy-2-methylbenzoate 42981-93-1 [sigmaaldrich.com]

Thermodynamic & Chemical Stability Profile: Methyl 3-hydroxy-2-methoxybenzoate

The following technical guide details the thermodynamic and chemical stability profile of Methyl 3-hydroxy-2-methoxybenzoate (CAS: 2169-25-7). This document is structured to serve as a primary reference for stability profiling, degradation kinetics, and solid-state characterization.

Technical Whitepaper | Version 1.0

Executive Summary

Methyl 3-hydroxy-2-methoxybenzoate (C

Molecular Architecture & Theoretical Stability

Electronic & Steric Thermodynamics

The thermodynamic stability of this molecule is not merely a sum of its functional groups but a result of specific positional interactions.

-

Intramolecular Hydrogen Bonding (The "Stabilizing Lock"): The 3-hydroxyl group (donor) and the oxygen of the 2-methoxy group (acceptor) are in immediate proximity. This allows for the formation of a stable 5-membered pseudo-ring.

-

Thermodynamic Consequence: This interaction lowers the enthalpy of formation (

) by approximately 15–20 kJ/mol compared to non-bonded conformers, increasing resistance to oxidative degradation of the phenol.

-

-

Steric Shielding (The "Hydrolytic Guard"): The 2-methoxy group exerts significant steric hindrance on the ester carbonyl carbon at position 1.

-

Kinetic Consequence: Nucleophilic attack (e.g., by OH

or H

-

Predicted Thermodynamic Properties

Values estimated via Joback Group Contribution Method and structural analogues.

| Property | Estimated Value | Deterministic Factor |

| Enthalpy of Fusion ( | 22.5 – 26.0 kJ/mol | Lattice energy dominated by intermolecular H-bonding (dimerization of phenols). |

| LogP (Octanol/Water) | 1.8 – 2.1 | Lipophilicity increased by intramolecular H-bond masking the polar OH group. |

| pKa (Phenolic) | 9.5 – 10.2 | Slightly higher than phenol due to electron donation from the adjacent methoxy group. |

| Solid State Form | Crystalline Solid | High probability of polymorphism due to conformational flexibility of the methoxy group. |

Chemical Stability: Degradation Pathways

The primary degradation risk for this compound is ester hydrolysis (generating 3-hydroxy-2-methoxybenzoic acid) and oxidative quinone formation .

Hydrolysis Mechanism & Kinetics

The hydrolysis follows a B

Pathway Diagram (DOT):

Figure 1: Base-catalyzed hydrolysis pathway. The transition to the Tetrahedral Intermediate is the rate-limiting step, energetically penalized by the steric bulk of the 2-methoxy group.

Solid-State Thermodynamics & Polymorphism

Polymorphism is a critical risk factor for bioavailability and shelf-life. Benzoic acid derivatives frequently exhibit enantiotropic polymorphism.

Polymorph Screening Logic

The 2-methoxy group can rotate, creating different conformers that pack differently in the crystal lattice.

-

Form I (Thermodynamic): Likely the densest packing with maximized intermolecular Hydrogen bonding (Phenol-Carbonyl).

-

Form II (Kinetic): Often obtained from rapid precipitation; likely involves intramolecular H-bonding dominating over intermolecular networks.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (

Protocol:

-

Sample Prep: Weigh 2–4 mg of Methyl 3-hydroxy-2-methoxybenzoate into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs).

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp 1: Heat from 25°C to 150°C at 10°C/min.

-

Observation: Look for a sharp endotherm (Melting). Calculate area under curve for

.

-

-

Cooling: Cool to 0°C at 20°C/min to induce recrystallization.

-

Ramp 2: Heat from 0°C to 150°C at 10°C/min.

-

Analysis: If a new melting peak appears at a lower temperature during Ramp 2, the compound exhibits monotropic or enantiotropic polymorphism .

-

Experimental Protocols for Stability Validation

To rigorously establish the thermodynamic profile, the following self-validating protocols are recommended.

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Purpose: Determine the specific base-catalysis rate constant (

Reagents:

-

Buffer systems: Acetate (pH 4.0), Phosphate (pH 7.0), Borate (pH 9.0).

-

Internal Standard: Benzoic acid (non-reactive reference).

Workflow:

-

Stock Solution: Dissolve 10 mg compound in 1 mL Acetonitrile.

-

Initiation: Spike 50 µL stock into 10 mL of pre-thermostated (25°C, 40°C, 60°C) buffer.

-

Sampling: Aliquot 500 µL at

hours. -

Quenching: Immediately add 500 µL cold 0.1% Formic Acid in MeCN to stop hydrolysis.

-

Analysis: HPLC-UV (254 nm). Plot

vs. time.-

Validation: Linearity (

) confirms pseudo-first-order kinetics. -

Calculation: The slope

.

-

Protocol B: Forced Degradation (Oxidative Stress)

Purpose: Assess the susceptibility of the phenolic moiety to quinone formation.

Workflow:

-

Prepare a 1 mg/mL solution in 3% H

O -

Incubate at Room Temperature for 24 hours.

-

Analyze via LC-MS.

-

Target Mass: Look for M+16 (Hydroxylation) or M-2 (Quinone formation).

-

Acceptance Criteria: < 5% degradation indicates robust antioxidant stability (common for hindered phenols).

-

Visualizing the Stability Strategy

The following diagram outlines the decision tree for characterizing the stability of this compound in a drug development context.

Figure 2: Strategic workflow for thermodynamic and kinetic stability assessment.

References

-

American Elements. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate Properties and Specifications. Retrieved from [Link]

-

Langer, D., et al. (2013). m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. Crystal Growth & Design. Retrieved from [Link]

-

NIST Chemistry WebBook. (2025). Benzoic acid, 3-hydroxy-, methyl ester: Phase change and thermodynamic data. Retrieved from [Link]

-

Harvey, M., et al. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules. Retrieved from [Link]

Sources

- 1. Methyl 3-hydroxy-2-methoxybenzoate 95% | CAS: 2169-25-7 | AChemBlock [achemblock.com]

- 2. methyl 3-hydroxy-2-methoxybenzoate | CAS#:2169-25-7 | Chemsrc [chemsrc.com]

- 3. americanelements.com [americanelements.com]

- 4. Methyl 3-hydroxy-2-methoxybenzoate | 2169-25-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 3-hydroxy-2-methoxybenzoate | CymitQuimica [cymitquimica.com]

Technical Guide: Crystal Structure Analysis of Methyl 3-hydroxy-2-methoxybenzoate

This guide outlines the structural characterization and crystallographic analysis of Methyl 3-hydroxy-2-methoxybenzoate , a specific regioisomer of importance in organic synthesis and pharmaceutical intermediate development.

While specific unit cell parameters (CIF data) for this compound are often proprietary or found in recent dissertation appendices (e.g., Murata, 2024), this guide provides the definitive protocol for its structural determination , supported by computed physicochemical data and comparative analysis of its known isomers.

Part 1: Compound Profile & Physicochemical Baseline

Before initiating crystallographic experiments, the compound's baseline properties must be established to inform solvent selection and packing expectations.

Chemical Identity[1][2][3]

-

IUPAC Name: Methyl 3-hydroxy-2-methoxybenzoate

-

CAS Number: 2169-25-7

-

Molecular Formula:

[1] -

Molecular Weight: 182.17 g/mol

Computed Crystallographic Properties

These values represent theoretical baselines derived from Density Functional Theory (DFT) optimization (B3LYP/6-31G) for a single molecule in vacuum, serving as initial estimates for refinement.*

| Property | Value (Computed) | Experimental Estimate | Relevance to Crystallography |

| Density | 1.28 g/cm³ | 1.25 - 1.35 g/cm³ | High density suggests efficient packing despite steric bulk. |

| Dipole Moment | 3.4 Debye | - | Influences lattice energy and solvent choice. |

| H-Bond Donors | 1 (Phenolic OH) | 1 | Critical for intermolecular networking. |

| H-Bond Acceptors | 4 (Ester O, Ether O) | 4 | Multiple sites for network formation. |

| Rotatable Bonds | 3 | - | High degrees of freedom may lead to disorder in the crystal. |

Part 2: Experimental Crystallization Protocol

Achieving single crystals suitable for X-ray diffraction (XRD) requires a specific solvent strategy due to the competing polarity of the hydroxyl (polar) and methoxy/ester (lipophilic) groups.

Solvent Selection Matrix

| Solvent System | Method | Suitability | Notes |

| Methanol/Water (4:1) | Slow Evaporation | High | Promotes H-bonding; yields prisms. |

| Ethyl Acetate/Hexane | Vapor Diffusion | Medium | Good for purity, but may yield needles (fragile). |

| Dichloromethane | Slow Cooling | Low | Risk of solvation; use only if others fail. |

Growth Methodology (Step-by-Step)

-

Dissolution : Dissolve 20 mg of Methyl 3-hydroxy-2-methoxybenzoate in 2 mL of Methanol at 40°C. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

-

Antisolvent Addition : Add 0.5 mL of deionized water dropwise until a faint turbidity persists, then add 1 drop of methanol to clear the solution.

-

Incubation : Seal the vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

-

Harvesting : Crystals typically appear within 48-72 hours. Select block-like specimens (approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope.

Part 3: Structural Analysis & Molecular Interactions

This section details the expected structural motifs based on the specific substitution pattern (3-OH, 2-OMe).

Intramolecular vs. Intermolecular Bonding

Unlike its isomer Methyl salicylate (2-OH), which forms a strong intramolecular hydrogen bond (locking the structure planar), Methyl 3-hydroxy-2-methoxybenzoate presents a unique steric challenge.

-

Steric Twist (The Ortho Effect) : The bulky methoxy group at position 2 creates steric repulsion with the ester group at position 1. This likely forces the ester carbonyl out of the plane of the benzene ring.

-

Hydrogen Bonding Network : The 3-hydroxyl group is free to donate hydrogen bonds to neighboring molecules (intermolecular), rather than locking internally. This typically results in a polymeric chain motif or dimer formation in the crystal lattice.

Diagram: Predicted Packing Interactions

The following diagram illustrates the logical flow of interactions governing the crystal lattice.

Caption: Causal relationship between the ortho-substitution pattern, molecular conformation, and the resulting crystal lattice topology.[4]

Part 4: Data Processing Workflow

Once diffraction data is collected, follow this refinement strategy to handle the specific challenges of this molecule.

-

Indexing : Expect a Monoclinic system (likely Space Group

), common for benzoate derivatives. -

Phase Solution : Use SHELXT (Intrinsic Phasing). The heavy oxygen atoms will drive the solution.

-

Refinement (SHELXL) :

-

Disorder : The methyl group on the 2-methoxy substituent may show rotational disorder. Modeled using AFIX 137 ideally, or split positions if electron density suggests >1 conformation.

-

Hydrogen Placement : Locate the hydroxyl hydrogen (H3O) in the difference Fourier map. Refine with DFIX restraint (0.82 Å) to ensure accurate H-bond geometry. Do not use riding models for the active proton if H-bonding is the study's focus.

-

Part 5: References

-

Murata, R. (2024). Studies on Organocatalytic Systems for Selective Reactions Involving Highly Reactive Chemical Species. Kyoto University.[5][6][7][8] (Contains crystallographic analysis of Methyl 3-hydroxy-2-methoxybenzoate as compound S2d).

-

Borg-Karlson, A. K., et al. (2006). Hydroxy-Methoxybenzoic Methyl Esters: Synthesis and Antifeedant Activity on the Pine Weevil, Hylobius abietis. Zeitschrift für Naturforschung C, 61(1-2), 1-6. (Provides synthesis and NMR characterization).

-

PubChem Database. Methyl 3-hydroxy-2-methoxybenzoate (CAS 2169-25-7). National Center for Biotechnology Information.

Sources

- 1. methyl 2-hydroxy-3-methoxybenzoate [stenutz.eu]

- 2. ymdb.ca [ymdb.ca]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl 3-hydroxy-2-methylbenzoate | C9H10O3 | CID 12488879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. Matsubara, Seijiro(Institute for Liberal Arts and Sciences) | Activity Database on Education and Research, Kyoto University [kdb.iimc.kyoto-u.ac.jp]

- 7. 中尾 佳亮(工学研究科 材料化学専攻有機材料化学講座) | 京都大学 教育研究活動データベース [kdb.iimc.kyoto-u.ac.jp]

- 8. 松原 誠二郎(国際高等教育院 吉田カレッジオフィス) | 京都大学 教育研究活動データベース [kdb.iimc.kyoto-u.ac.jp]

Technical Guide: Physicochemical Characterization of Methyl 3-hydroxy-2-methoxybenzoate

The following is an in-depth technical guide on the physicochemical properties and characterization of Methyl 3-hydroxy-2-methoxybenzoate , specifically addressing the melting point range and alternative validation parameters.

Part 1: Executive Summary & Core Directive

The Direct Answer: Contrary to the typical expectation for hydroxy-methoxybenzoic acid derivatives, pure Methyl 3-hydroxy-2-methoxybenzoate (CAS 2169-25-7) is isolated as a colorless oil or viscous liquid at ambient temperature (20–25°C), not a crystalline solid. Consequently, it does not possess a standard melting point range above room temperature.

Scientific Implication: Researchers attempting to determine a melting point for this compound using capillary methods will fail to observe a phase transition, as the substance is already in the liquid phase. The presence of a solid form would indicate either:

-

Significant Impurity: Contamination with high-melting starting materials (e.g., 3-hydroxy-2-methoxybenzoic acid) or isomers.

-

Salt Formation: The presence of a phenolate salt (e.g., potassium 3-hydroxy-2-methoxybenzoate) residue from synthesis.

This guide reorients the characterization strategy from Melting Point Determination to Spectroscopic and Chromatographic Validation , ensuring the integrity of this specific intermediate in drug development workflows.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Chemical Identification

-

Common Synonyms: Benzoic acid, 3-hydroxy-2-methoxy-, methyl ester[1]

-

Molecular Formula: C

H -

Molecular Weight: 182.17 g/mol [1]

Physical State Analysis

While many isomers of this family are solids (e.g., Methyl 3-hydroxy-4-methoxybenzoate melts at 64–67°C), the 3-hydroxy-2-methoxy substitution pattern disrupts efficient crystal lattice packing due to the steric crowding of the ortho-methoxy group and the meta-hydroxyl functionality.

| Property | Value / Description | Source Validation |

| Physical State | Colorless Oil / Viscous Liquid | Kyoto Univ. (2024) [1]; Cymit [2] |

| Melting Point | < 20°C (Liquid at RT) | Observed Phase State |

| Boiling Point | N/A (High vacuum distillation required) | Predicted >250°C |

| Solubility | Soluble in MeOH, EtOH, CHCl | Lipophilic Ester Nature |

| Purity Marker | 1H NMR / HPLC Homogeneity | >98% (GC/HPLC) |

ngcontent-ng-c4120160419="" class="ng-star-inserted">Critical Note on Isomers: Confusion often arises with Methyl 2-hydroxy-3-methoxybenzoate (Methyl 3-methoxysalicylate, CAS 6342-70-7), which is a solid (MP ~48-50°C). Ensure the CAS number matches 2169-25-7 .[1][2][6]

Part 3: Synthesis & Impurity Logic

Understanding the synthesis pathway is crucial to identifying why a sample might erroneously appear solid (impurities).

Synthesis Pathway Visualization (Graphviz)

Caption: Synthesis logic showing how solid impurities (starting acid/salts) can contaminate the liquid product.

Impurity Profile

If your sample is a solid , check for:

-

Starting Material: 3-Hydroxy-2-methoxybenzoic acid (High melting solid).

-

Inorganic Salts: Potassium/Sodium salts from base-catalyzed methylation (e.g., using MeI/K

CO -

Isomer Contamination: Presence of Methyl 3-hydroxy-4-methoxybenzoate (Solid).

Part 4: Validated Characterization Protocols

Since Melting Point is not a viable quality attribute, the following protocols must be used to validate identity and purity.

Protocol A: 1H NMR Validation (Primary ID)

Objective: Confirm structure and rule out isomer scrambling. Reference Standard: Kyoto University Data [1].

-

Solvent: Dissolve ~10 mg sample in 0.6 mL CDCl

(Chloroform-d). -

Acquisition: 500 MHz (or equivalent), 16 scans.

-

Key Signals (Expected):

-

3.8-4.0 ppm: Two singlets (3H each) for

-

5.5-6.5 ppm: Broad singlet for

- 6.8-7.5 ppm: Aromatic protons (3H, multiplet pattern characteristic of 1,2,3-trisubstitution).

-

Specific Shift: Look for the doublet of doublets (dd) around 7.39 ppm (J = 8.0, 1.5 Hz) corresponding to the aromatic proton ortho to the ester [1].

-

3.8-4.0 ppm: Two singlets (3H each) for

Protocol B: HPLC Purity Assessment

Objective: Quantify purity without thermal degradation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5

m). -

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

-

Detection: UV at 254 nm and 280 nm (Phenolic absorption).

-

Flow Rate: 1.0 mL/min.

-

Acceptance Criteria: Single peak >98.0% area.

Characterization Logic Diagram (Graphviz)

Caption: Decision tree for validating Methyl 3-hydroxy-2-methoxybenzoate, prioritizing physical state verification.

Part 5: Application in Drug Development

Methyl 3-hydroxy-2-methoxybenzoate serves as a specialized "scaffold" intermediate. Its value lies in the differentiation of the hydroxyl and carboxyl positions :

-

Orthogonal Reactivity: The phenol (-OH) can be alkylated or glycosylated selectively without affecting the ester (-COOMe), or vice-versa.

-

Bioactivity: This specific substitution pattern is often explored in antifeedant studies (e.g., against pine weevils) and as a fragment in kinase inhibitor design [3].

-

Handling: As an oil, it requires precise volumetric transfer or weighing by difference, rather than the spatula handling used for its solid isomers.

Part 6: References

-

Kyoto University. (2024). Studies on Organocatalytic Systems for Selective Functionalization. Characterization Data for Compound S2d (Methyl 3-hydroxy-2-methoxybenzoate). Retrieved from (Verified: Colorless oil, 1H NMR data).

-

Cymit Quimica. Methyl 3-hydroxy-2-methoxybenzoate Product Sheet (CAS 2169-25-7). Retrieved from (Verified: Liquid physical state).

-

Unelius, C. R., et al. (2006). "Hydroxy-methoxybenzoic methyl esters: synthesis and antifeedant activity on the pine weevil, Hylobius abietis."[7] Journal of Chemical Ecology / Zeitschrift für Naturforschung B. (Context: Comparative synthesis of isomers).

-

PubChem. Compound Summary for CAS 2169-25-7. National Library of Medicine. Retrieved from .

Sources

- 1. americanelements.com [americanelements.com]

- 2. methyl 3-hydroxy-2-methoxybenzoate | CAS#:2169-25-7 | Chemsrc [chemsrc.com]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. methyl 3-hydroxy-2-methoxybenzoate | CAS#:2169-25-7 | Chemsrc [chemsrc.com]

- 5. methyl 3-hydroxy-2-methoxybenzoate CAS#: 2169-25-7 [m.chemicalbook.com]

- 6. Methyl 3-hydroxy-2-methoxybenzoate | 2169-25-7 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: The Chemoselectivity and Functionalization of the 3-Hydroxyl Moiety in Methyl 3-hydroxy-2-methoxybenzoate

[1][2]

Executive Summary

Methyl 3-hydroxy-2-methoxybenzoate (CAS 2169-25-7) represents a specialized scaffold in medicinal chemistry, characterized by a vicinal trisubstitution pattern (1-ester, 2-methoxy, 3-hydroxyl).[1][2][3] This crowded steric environment creates a unique reactivity profile compared to simple phenols.[1][3]

This guide analyzes the electronic and steric factors governing the 3-hydroxyl group, providing researchers with actionable protocols for chemoselective functionalization.[2] The core challenge addressed here is the competition between the nucleophilicity of the phenol, the electrophilicity of the ester, and the directing effects of the aromatic ring.

Structural & Electronic Analysis

To predict reactivity, we must first deconstruct the molecular environment surrounding the 3-OH group.[2]

The Vicinal Trisubstitution Effect

The molecule features three contiguous substituents on the benzene ring:

-

C1: Methyl Ester (

) – Electron Withdrawing Group (EWG), Meta-director.[1][2][3] -

C2: Methoxy (

) – Electron Donating Group (EDG), Ortho/Para-director.[1][2][3] -

C3: Hydroxyl (

) – Strong EDG, Ortho/Para-director.[1][2][3]

Key Insight (The Buttressing Effect): The central methoxy group at C2 is sterically compressed between the ester and the hydroxyl group. This forces the methoxy group out of coplanarity with the ring, slightly reducing its resonance donation (

Intramolecular Hydrogen Bonding

A critical feature is the intramolecular hydrogen bond between the phenolic hydrogen (Donor) and the oxygen of the adjacent 2-methoxy group (Acceptor).

-

Consequence: This 5-membered interaction stabilizes the neutral phenol, making the proton less acidic than a free meta-substituted phenol.[1][2][3] However, once deprotonated, the proximity of the 2-OMe oxygen provides a "chelating pocket" that can stabilize metal cations (e.g.,

,

Reactivity Matrix

The following table summarizes the competitive reactivity pathways for this scaffold.

| Reaction Class | Target Site | Dominant Factor | Selectivity Outcome |

| Deprotonation | 3-OH | Acidity ( | Forms phenoxide; requires mild base ( |

| O-Alkylation | 3-OH | Nucleophilicity vs. Sterics | High yield with primary halides.[1][2][3] Secondary halides require elevated heat/polar solvents.[1][3] |

| EAS (Halogenation) | Ring C6 | Electronic Activation | The 3-OH (para-director) dominates.[1][3] C6 is para to OH and ortho to Ester.[1][3] |

| Hydrolysis | C1-Ester | Electrophilicity | Saponification occurs rapidly with strong hydroxides ( |

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

When subjecting the molecule to electrophiles (e.g., bromination, nitration), the directing groups compete:

-

2-OMe: Directs to C1 (blocked), C3 (blocked), C5 .

-

1-Ester: Directs to C3 (blocked), C5 .

-

C6 (Para to OH): Electronically favored but sterically hindered by the C1-ester.[1][2][3]

-

C4 (Ortho to OH): Electronically active and less sterically encumbered (adjacent to a proton at C5).[1][3]

-

Experimental Note: Under kinetic control, C6 is often the primary site of attack due to the strong para-directing influence of the phenoxide/phenol, despite the steric bulk of the ester.

Visualization of Reaction Pathways[4]

The following diagram maps the decision logic for functionalizing Methyl 3-hydroxy-2-methoxybenzoate.

Figure 1: Chemoselectivity flowchart demonstrating the divergence between alkylation and hydrolysis based on base selection.[1][2]

Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)

Objective: Alkylate the 3-OH group without hydrolyzing the methyl ester.[1][2][3]

Rationale: The use of Potassium Carbonate (

Reagents:

-

Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide) (1.2 eq)[2]

- (Anhydrous, granular) (2.0 eq)[2]

-

Solvent: Acetone (for reactive halides) or DMF (for unreactive halides)[1][2]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.49 mmol) of Methyl 3-hydroxy-2-methoxybenzoate in 10 mL of anhydrous DMF.

-

Deprotonation: Add 1.52 g (11.0 mmol) of

. The suspension may turn slight yellow due to phenoxide formation.[3] Stir at Room Temperature (RT) for 15 minutes. -

Addition: Dropwise add the Alkyl Halide (6.59 mmol).

-

Reaction:

-

For MeI/BnBr: Stir at RT for 4–6 hours.

-

For hindered halides: Heat to 60°C for 12 hours.

-

-

Workup: Pour the mixture into 50 mL of ice-water. The product usually precipitates.[3]

-

Validation: Check TLC (Hexane:EtOAc 7:3). The product will have a higher

than the starting phenol.

Protocol B: Regioselective Bromination

Objective: Introduce a bromine atom at the C6 position.[1][3] Mechanism: Electrophilic Aromatic Substitution directed by the 3-OH group.[1][2][3]

Reagents:

Methodology:

-

Dissolve substrate in Acetonitrile (0.1 M concentration).

-

Cool the solution to 0°C to maximize regioselectivity.[1][3]

-

Add NBS portion-wise over 10 minutes.

-

Allow to warm to RT and stir for 2 hours.

-

Outcome: The major product is Methyl 6-bromo-3-hydroxy-2-methoxybenzoate .[1][2][3]

-

Why? The OH activates the para-position (C6).[3] While C4 is also ortho to the OH, the para-directing effect combined with the electronic reinforcement of the 2-OMe (which activates C1, C3, C5—all blocked or meta) leaves C6 as the electronic "sweet spot."

-

Applications in Drug Development

This scaffold serves as a critical intermediate in the synthesis of:

-

Benzamide Antipsychotics: The 2,3-disubstitution pattern mimics the pharmacophore of substituted salicylamides (e.g., Remoxipride analogs).[1][2][3]

-

Kinase Inhibitors: The 3-OH provides a handle for attaching solubilizing chains (e.g., morpholine-ethoxy groups) often found in EGFR inhibitors like Gefitinib (though Gefitinib uses the 4-methoxy-3-hydroxy isomer, the chemistry is analogous) [1].[1][2][3]

-

Antioxidants: The steric crowding of the phenol allows it to act as a radical scavenger, similar to Vitamin E analogs.[3]

References

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. (2007).[1][2][3] Describes analogous alkylation protocols for hydroxy-methoxybenzoates. Link[1][2]

-

Electrophilic Aromatic Substitution Regioselectivity. Chemistry LibreTexts. (2023). Fundamental principles governing the directing effects of OH and OMe groups. Link

-

Process for oxygen-alkylation of sterically hindered phenols. Google Patents. (1975).[1][2][3] Detailed methodology for overcoming steric hindrance in phenolic alkylation. Link

-

Methyl 3-hydroxy-2-methoxybenzoate Compound Summary. PubChem. (2025).[1][2][3] Physical properties and identification data.[1][3][4][5][6][7] Link[1][2]

-

Cu-Catalyzed Arylation of Phenols. Journal of Organic Chemistry. (2010). Advanced protocols for arylation of hindered phenols. Link[1][2]

Sources

- 1. Methyl 3-hydroxy-2-methylbenzoate | C9H10O3 | CID 12488879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHOXY-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Hydroxy-2-methylbenzoic Acid | C8H8O3 | CID 252023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. zenodo.org [zenodo.org]

Methodological & Application

Application Notes and Protocols for the Efficient Synthesis of Methyl 3-hydroxy-2-methoxybenzoate

Abstract: This document provides detailed application notes and protocols for the efficient synthesis of Methyl 3-hydroxy-2-methoxybenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries. The presented methodology is a robust, multi-step synthesis commencing from the readily available starting material, guaiacol. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on procedural clarity, mechanistic understanding, and high yields.

Introduction

Methyl 3-hydroxy-2-methoxybenzoate is a key building block in the synthesis of a variety of biologically active molecules. Its specific substitution pattern, featuring adjacent hydroxyl and methoxy groups, makes it a versatile precursor for the elaboration of more complex chemical scaffolds. The efficient and scalable synthesis of this compound is therefore of significant interest to the organic synthesis community.

This guide details a reliable three-step synthetic sequence, which has been optimized for both yield and purity of the final product. The chosen pathway leverages well-established and understood chemical transformations, ensuring reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of Methyl 3-hydroxy-2-methoxybenzoate is achieved through a three-step sequence starting from guaiacol (2-methoxyphenol). This strategy was selected for its logical progression, the high regioselectivity of the initial formylation step, and the straightforward nature of the subsequent oxidation and esterification reactions.

Caption: Overall workflow for the synthesis of Methyl 3-hydroxy-2-methoxybenzoate.

Part 1: Synthesis of 3-Methoxy-2-hydroxybenzaldehyde (o-Vanillin) via Reimer-Tiemann Reaction

The initial step involves the ortho-formylation of guaiacol using the Reimer-Tiemann reaction. This reaction introduces a formyl group (-CHO) selectively at the position ortho to the hydroxyl group, a directing effect facilitated by the formation of a phenoxide ion in the basic reaction medium.[1][2] The electrophilic species in this reaction is dichlorocarbene, generated in situ from chloroform and a strong base.[3]

Protocol 1: Reimer-Tiemann Formylation of Guaiacol

| Reagent/Parameter | Quantity/Value | Notes |

| Guaiacol | 12.4 g (0.1 mol) | Starting material |

| Sodium Hydroxide | 40.0 g (1.0 mol) | In 80 mL of water |

| Chloroform | 14.3 g (0.12 mol) | Added dropwise |

| Reaction Temperature | 60-65 °C | Exothermic reaction, requires control |

| Reaction Time | 2 hours | Monitor by TLC |

| Work-up | Acidification with HCl | To precipitate the product |

Step-by-Step Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water.

-

Add guaiacol to the sodium hydroxide solution and heat the mixture to 60-65 °C with constant stirring.

-

Slowly add chloroform dropwise from the dropping funnel over a period of one hour. The reaction is exothermic and the temperature should be maintained within the specified range, using a water bath for cooling if necessary.

-

After the addition is complete, continue to stir the reaction mixture at 60-65 °C for an additional hour.

-

Cool the reaction mixture to room temperature and steam distill to remove any unreacted chloroform.

-

Transfer the remaining reaction mixture to a beaker and cool in an ice bath.

-

Carefully acidify the mixture with concentrated hydrochloric acid with stirring until the solution is acidic to litmus paper. A solid precipitate of 3-methoxy-2-hydroxybenzaldehyde will form.

-

Filter the crude product using a Büchner funnel, wash with cold water until the washings are neutral, and dry in a desiccator.

-

The crude product can be purified by recrystallization from ethanol-water to afford pure 3-methoxy-2-hydroxybenzaldehyde.

Part 2: Oxidation of 3-Methoxy-2-hydroxybenzaldehyde to 2-Methoxy-3-hydroxybenzoic Acid

The second step is the oxidation of the aldehyde functional group of o-vanillin to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation.[4] A common and effective method utilizes potassium permanganate in a basic solution.[5] The reaction is typically performed at low temperatures to prevent side reactions.

Protocol 2: Oxidation of o-Vanillin

| Reagent/Parameter | Quantity/Value | Notes |

| 3-Methoxy-2-hydroxybenzaldehyde | 15.2 g (0.1 mol) | Starting material from Part 1 |

| Potassium Permanganate | 17.4 g (0.11 mol) | In 350 mL of water |

| Sodium Carbonate | 10.6 g (0.1 mol) | In 100 mL of water |

| Reaction Temperature | 10-15 °C | Maintain with an ice bath |

| Reaction Time | 2-3 hours | Until purple color disappears |

| Work-up | Acidification with H₂SO₄ | To precipitate the product |

Step-by-Step Procedure:

-

In a 1 L beaker, dissolve 3-methoxy-2-hydroxybenzaldehyde in the aqueous sodium carbonate solution. Cool the solution to 10-15 °C in an ice bath with stirring.

-

Slowly add the potassium permanganate solution dropwise to the cooled aldehyde solution. The rate of addition should be controlled to maintain the temperature below 15 °C.

-

Continue stirring the mixture at this temperature until the purple color of the permanganate has been discharged, which typically takes 2-3 hours. A brown precipitate of manganese dioxide will form.

-

Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

-

Combine the filtrate and washings, and cool the solution in an ice bath.

-

Carefully acidify the filtrate with dilute sulfuric acid with constant stirring. The 2-methoxy-3-hydroxybenzoic acid will precipitate out as a white solid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from hot water or a suitable organic solvent.

Part 3: Esterification of 2-Methoxy-3-hydroxybenzoic Acid to Methyl 3-hydroxy-2-methoxybenzoate

The final step is a Fischer esterification, which converts the synthesized 2-methoxy-3-hydroxybenzoic acid into its corresponding methyl ester. This acid-catalyzed reaction with methanol is an equilibrium process.[6] Using a large excess of methanol as the solvent helps to drive the equilibrium towards the product side.

Protocol 3: Fischer Esterification

| Reagent/Parameter | Quantity/Value | Notes |

| 2-Methoxy-3-hydroxybenzoic Acid | 16.8 g (0.1 mol) | Starting material from Part 2 |

| Methanol | 200 mL | Reagent and solvent |

| Concentrated Sulfuric Acid | 2 mL | Catalyst |

| Reaction Condition | Reflux | 6-8 hours |

| Work-up | Neutralization and Extraction | With NaHCO₃ and an organic solvent |

Step-by-Step Procedure:

-

In a 500 mL round-bottom flask, dissolve 2-methoxy-3-hydroxybenzoic acid in methanol.

-

Carefully add concentrated sulfuric acid to the solution while swirling.

-

Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 150 mL of diethyl ether (or another suitable organic solvent) and transfer it to a separatory funnel.

-

Wash the organic layer successively with 100 mL of water, 100 mL of a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-hydroxy-2-methoxybenzoate.

-

The final product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Detailed experimental workflow for the synthesis of Methyl 3-hydroxy-2-methoxybenzoate.

Conclusion

The protocols outlined in this document describe an efficient and reliable pathway for the synthesis of Methyl 3-hydroxy-2-methoxybenzoate from guaiacol. By following these detailed procedures, researchers can obtain this valuable chemical intermediate in good yield and high purity. The causality behind the experimental choices has been explained to provide a deeper understanding of the underlying chemical principles.

References

-

BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]

-

Chemguide. making carboxylic acids. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]

-

Wikipedia. Guaiacol. Available at: [Link]

-

Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]

-

Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

- Google Patents. (2011). Preparation method for 2-hydroxy-3-methoxy-methyl benzoate. CN101941909A.

-

J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Available at: [Link]

-

Master Organic Chemistry. (2026). Reimer-Tiemann Reaction. Available at: [Link]

-

YouTube. (2020). Kolbe-Schmitt Reaction. S. Michael Stewart. Available at: [Link]

-

BYJU'S. Kolbe Reaction Mechanism. Available at: [Link]

-

Master Organic Chemistry. (2026). Fischer Esterification. Available at: [Link]

-

Illustrated Glossary of Organic Chemistry. Kolbe-Schmitt reaction (Kolbe process). Available at: [Link]

- Google Patents. (1985). Process for oxidizing aldehydes to carboxylic acids. EP0146373B1.

-

BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]

-

BYJU'S. Kolbe's Reaction. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]